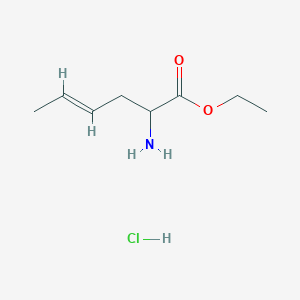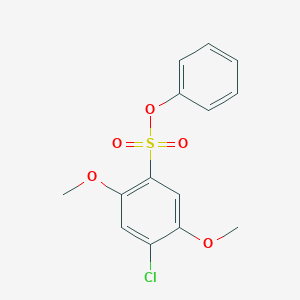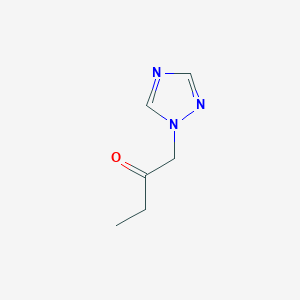![molecular formula C8H15ClN2O2 B2626016 4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride CAS No. 2241139-70-6](/img/structure/B2626016.png)
4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Decontamination Efficacy in Rat Skin Exposure
Studies have evaluated the efficacy of decontamination and antidotal treatments in rats percutaneously poisoned with organophosphates like soman. The use of specific antidotes, such as oximes and atropine, administered in combination with decontamination procedures, has shown effectiveness in mitigating the toxic effects of such compounds (Knez˘ević & Tadić, 1994).
Biological Activity of Heterocyclic Systems
The pharmacological potential of heterocyclic systems based on 1,3,4-thiadiazole and oxadiazole scaffolds, which may include compounds similar to "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride," has been extensively reviewed. These compounds are noted for their antimicrobial, anti-inflammatory, and antitumor activities among others, highlighting their importance in medicinal chemistry (Lelyukh, 2019).
Photolytic Degradation of Environmental Contaminants
Research on the photolytic degradation of environmental contaminants has explored the stability and transformation of chemical compounds under various conditions. Such studies could be relevant to understanding the environmental behavior and degradation pathways of "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" (Kasai & Kawai, 2008).
Antimicrobial Properties and Environmental Persistence
The occurrence, toxicity, and degradation of antimicrobial compounds like triclosan in the environment have been reviewed, providing insights into the persistence and potential toxic effects of such chemicals. This research might offer a comparative perspective on the environmental impact of "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" and its derivatives (Bedoux et al., 2012).
Sorption Behavior of Chemical Compounds
The sorption behavior of chemical compounds, including herbicides, to soil and organic matter is crucial for understanding their environmental fate. Research in this area could inform the distribution, mobility, and potential remediation strategies for "4-Methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one; hydrochloride" in various environments (Werner et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-10-7(11)6-12-8(10)2-4-9-5-3-8;/h9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMULBNWPEMXWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC12CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)






![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B2625948.png)



![[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2625953.png)
![4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2625956.png)
